molecular formula C12H11NO B1296241 2-(4-Methoxyphenyl)pyridine CAS No. 5957-90-4

2-(4-Methoxyphenyl)pyridine

Cat. No.: B1296241
CAS No.: 5957-90-4
M. Wt: 185.22 g/mol
InChI Key: QUMXRZNAUFKBAS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, where a methoxyphenyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Methoxyphenyl)pyridine is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent such as toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)pyridine
  • 2-(4-Methylphenyl)pyridine
  • 2-(4-Chlorophenyl)pyridine

Uniqueness

2-(4-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXRZNAUFKBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-90-4
Record name 2-(4-Methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-METHOXYPHENYL)PYRIDINE
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Synthesis routes and methods

Procedure details

That is, as shown in the Reaction Scheme below, (4-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 4-bromoanisole by a conventional method by using 3.4 g of magnesium (Mg) in dry tetrahydrofuran (THF) under argon stream and added slowly into a solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) in dry THF and the mixture was refluxed for 1 hour. After adding 250 ml of an aqueous solution of 5% hydrochloric acid to the reaction mixture, the reaction mixture was washed with chloroform. The water layer was neutralized with an aqueous solution of sodium hydrogen carbonate and the objective compound was extracted with chloroform and the organic layer was distilled off under reduced pressure. The distillate immediately solidified at room temperature to obtain 15.1 g (81.5 mmol) of 2-(4-methoxy-phenyl)pyridine (4-MeO-PPy) as white solid. Identification was performed by elementary analysis of C, H and N and 1H-NMR.
Name
(4-methoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
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22.4 g
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reactant
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3.4 g
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reactant
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15.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
Quantity
1.8 g
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
250 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the pKa of the carboxylate ligand in a [Cp*RhCl2]2 system impact the rate of C-H activation in 2-(4-methoxyphenyl)pyridine?

A1: Research suggests a direct correlation between the pKa of the carboxylate ligand and the observed rate of C-H activation in this compound when using [Cp*RhCl2]2 as the catalyst []. This correlation holds true up to a pKa of 4.3. Beyond this point, the rate plateaus and even decreases with increasing pKa values. This suggests that carboxylate ligands with a pKa below 4.3 are more efficient in promoting the C-H activation step.

Q2: What is the mechanism of C-H activation of this compound by [Cp*RhCl2]2 in the presence of a carboxylate?

A2: Kinetic studies indicate a multi-step mechanism for the C-H activation of this compound by [CpRhCl2]2 and a carboxylate []. Initially, one molecule of this compound coordinates to the active catalyst, CpRhCl(κ2-OAc), formed in situ. Subsequently, a second molecule of this compound coordinates to the complex. This second coordination is crucial and precedes the rate-determining step, which is the C-H activation of the substrate.

Q3: Can this compound be used as a building block for blue-emitting iridium (III) complexes?

A3: Yes, this compound (mppy) can be used as a starting point for synthesizing blue-emitting tris-cyclometalated iridium (III) complexes []. By introducing electron-withdrawing groups like CHO, CN, SO2Me, and SO2Ar at the 5’-position of the phenyl ring in the mppy ligand of fac-[Ir(mppy)3], researchers achieved a significant blue shift in the luminescence emission. This modification shifted the emission from 495 nm to approximately 465 nm in degassed organic solvents, demonstrating its potential for blue-emitting applications.

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